8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
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Description
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.15 . The compound is typically in the form of a yellow solid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, has been explored in various studies . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another study reported a simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The InChI code for 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a yellow solid . It has a molecular weight of 207.15 .Scientific Research Applications
-
Antileishmanial Pharmacophore
- Field : Pharmaceutical Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives have been studied for their antileishmanial properties .
- Method : A structure-activity relationship (SAR) study was conducted focusing on positions 2 and 8 of the imidazo[1,2-a]pyridine ring through the synthesis of 22 new derivatives .
- Results : The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some imidazo[1,2-a]pyridine examples exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Synthesis of Highly Functionalized Imidazopyridine Derivatives
- Field : Organic Chemistry
- Application : The synthesis of optically active highly functionalized imidazopyridine derivatives .
- Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazopyridine derivatives .
- Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .
-
Anxiolytic Drugs
-
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application : The synthesis of imidazo[1,2-a]pyridines .
- Method : The process involves the use of 8-nitroimidazopyridines and offers straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .
- Results : The derivatives possess three contiguous stereogenic centers in good yields (up to 98%) with high stereoselectivities .
-
Corrosion Inhibition
properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZGPTNYBKNNMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398672 |
Source
|
Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
904805-44-3 |
Source
|
Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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